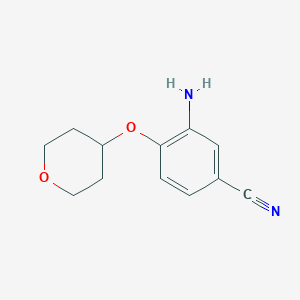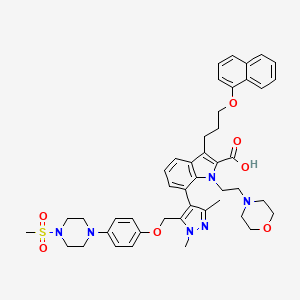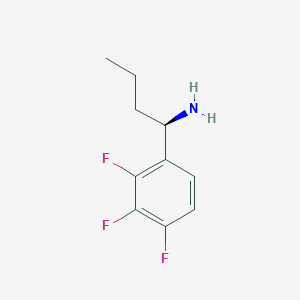
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is a chemical compound that features a unique combination of a pyrazole ring and a cyclobutanone ring. This compound is of significant interest in various scientific fields due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one typically involves the reaction of 4-amino-3-(trifluoromethyl)-1H-pyrazole with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The trifluoromethyl group in the pyrazole ring enhances its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)cyclobutanone: A compound with a similar cyclobutanone ring but different substituents.
3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one: Another cyclobutanone derivative with different functional groups.
Uniqueness
3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is unique due to the presence of both a trifluoromethyl group and an amino group in the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8F3N3O |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7-6(12)3-14(13-7)4-1-5(15)2-4/h3-4H,1-2,12H2 |
Clave InChI |
SHKQEKZVIVZDTE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)





![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)


![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)


